3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
It has a molecular formula of C20H22N2O4 and a molecular weight of 354.406. This compound belongs to the class of benzamides and contains an indolinone moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves several steps:
Formation of the Indolinone Core: The indolinone core can be synthesized by the reaction of isatin with a suitable amine under acidic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the indolinone derivative with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the indolinone moiety to an alcohol.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is being investigated as a potential therapeutic agent for cancer treatment.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. As an anti-cancer agent, it is believed to inhibit certain enzymes or proteins that are essential for cancer cell growth and survival. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with cell signaling and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide: Known for its potential anti-cancer properties.
N-(1-methyl-2-oxoindolin-5-yl)benzamide: Lacks the ethoxy groups, which may affect its biological activity.
3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups, which may influence its reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of both ethoxy groups and the indolinone moiety, which contribute to its potential as an anti-cancer agent. The combination of these functional groups may enhance its ability to interact with specific molecular targets and improve its efficacy in biological systems.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-25-17-9-6-13(11-18(17)26-5-2)20(24)21-15-7-8-16-14(10-15)12-19(23)22(16)3/h6-11H,4-5,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIPTNKUJMRRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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